molecular formula C15H16N6O3 B11496496 N-(1H-benzimidazol-2-ylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11496496
M. Wt: 328.33 g/mol
InChI Key: DDLCMDYKVBERGY-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzodiazole and pyrazole moieties. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole with a suitable aldehyde to form the intermediate, followed by the reaction with 3,5-dimethyl-4-nitro-1H-pyrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMF are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the benzodiazole or pyrazole rings .

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Widely studied for their pharmacological properties.

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the combination of benzodiazole and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H16N6O3/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)16-7-13-17-11-5-3-4-6-12(11)18-13/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18)

InChI Key

DDLCMDYKVBERGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)C)[N+](=O)[O-]

Origin of Product

United States

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